BenchChemオンラインストアへようこそ!

Blood group A antigen hexaose type 2

Monoclonal antibody specificity Blood group A subtyping Glycan epitope mapping

Blood group A antigen hexaose type 2 (CAS 30461-82-6) is a structurally defined linear hexasaccharide with the sequence GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc, representing the monofucosyl A blood group determinant on a Type 2 core chain. It belongs to the class of histo-blood group A oligosaccharides, which are critical tools for studying antibody-antigen interactions, glycan array development, lectin specificity, and ABO-incompatible transplantation.

Molecular Formula C34H58N2O25
Molecular Weight
Cat. No. B1165496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlood group A antigen hexaose type 2
SynonymsGalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc C40H68N2O30
Molecular FormulaC34H58N2O25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blood Group A Antigen Hexaose Type 2 – Structure, Purity, and Procurement Baseline for Glycobiology Research


Blood group A antigen hexaose type 2 (CAS 30461-82-6) is a structurally defined linear hexasaccharide with the sequence GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc, representing the monofucosyl A blood group determinant on a Type 2 core chain [1]. It belongs to the class of histo-blood group A oligosaccharides, which are critical tools for studying antibody-antigen interactions, glycan array development, lectin specificity, and ABO-incompatible transplantation [2]. The compound is synthesized chemically with purity typically ≥90% as confirmed by 1H NMR and MS, and is supplied as a white powder with a molecular weight of 1056.96 Da (C40H68N2O30) .

Why Generic Substitution of Blood Group A Antigen Hexaose Type 2 Fails – Backbone-Dependent Antibody Recognition


Blood group A antigen hexaose type 2 cannot be generically substituted with its Type 1 hexaose analog, because monoclonal anti-A antibodies exhibit backbone-dependent specificity. Gooi et al. demonstrated that antibody 455 exclusively recognizes the monofucosyl A antigen structure on a Type 2 backbone (Galβ1-4GlcNAc) and does not bind the Type 1-based structure (Galβ1-3GlcNAc), while antibody MAS 016c shows the reciprocal specificity [1]. Furthermore, in ABO-incompatible kidney transplantation, IgG antibodies specific to A-subtype-II (Type 2) are the dominant clinically relevant species differentially affected by immunoadsorption, whereas A-subtypes III/IV are not comparably reduced [2]. Substituting Type 1 oligosaccharides for Type 2 thus yields false-negative results in antibody detection assays, compromises lectin specificity profiling, and produces irrelevant epitope presentation in glycoconjugate vaccine design.

Blood Group A Antigen Hexaose Type 2 – Quantitative Differential Evidence Guide for Scientific Procurement


Antibody 455 Exclusive Recognition of Type 2 Backbone Over Type 1 in A Antigen Hexaose

In inhibition radioimmunoassays using structurally defined blood group A-related oligosaccharides, monoclonal antibody 455 demonstrated exclusive reactivity with the monofucosyl A antigen structure on a Type 2 backbone (Galβ1-4GlcNAc), while showing no reactivity with the corresponding Type 1-based structure (Galβ1-3GlcNAc) [1]. By contrast, antibody MAS 016c recognized only the Type 1-based mono- and difucosyl A antigen structures and did not bind the Type 2 structures [1]. This reciprocal specificity profile establishes that the Type 2 hexaose and Type 1 hexaose are non-substitutable reagents for anti-A antibody characterization.

Monoclonal antibody specificity Blood group A subtyping Glycan epitope mapping

Clinical Anti-A IgM Antibody Discriminates A Hexaose Type 2 from B Hexaose Type 2 on Glycan Microarrays

On the NCFGv3.0-3.2 glycan microarray, the BioClone murine anti-A IgM monoclonal antibody (Ortho-Clinical Diagnostics, 58 μg/mL) bound to all A antigen structures on the array (glycans 53–63), including A hexaose type 2, while exhibiting only a low relative fluorescence unit (RFU) signal to a single B structure [1]. The anti-B antibody showed the reciprocal pattern, binding most B structures but not A structures [1]. This demonstrates that the terminal GalNAcα1-3 substitution on A hexaose type 2 is the critical determinant conferring anti-A antibody discrimination against the B hexaose type 2 (which bears Galα1-3 instead).

Glycan microarray Anti-A antibody validation Blood typing reagent QC

Hexaose Chain Length Provides Enhanced IgG A-Subtype-II Specificity Over Minimal Trisaccharide Epitope in Transplantation Serology

In ABO-A-incompatible kidney transplantation, the ABO-A trisaccharide (GalNAcα1-3(Fucα1-2)Gal) is sufficient for IgM binding to all A subtypes (R² ≥ .90 correlation across subtypes) [1]. However, IgG binding to A-subtype-II (the Type 2 hexaose-based antigen) shows distinct specificity: IgG specific to A-II was equivalently reduced by both trisaccharide immunoadsorption (IA) and therapeutic plasma exchange (TPE), whereas IgG specific to A-subtypes-III/IV was significantly less reduced by IA (p < .005) [1]. This indicates that the full hexaose type 2 structure captures IgG specificities that the minimal trisaccharide does not fully represent.

ABO-incompatible transplantation IgG antibody monitoring A-subtype-II specificity

Aqueous Solubility of Free A Antigen Hexaose Type 2 Enables Direct Solution-Phase Assays Without Organic Co-Solvents

The free Blood group A antigen hexaose type 2 dissolves at 10 g/L in water, PBS, or HEPES buffer [1], a solubility level that permits direct use in ELISA, surface plasmon resonance (SPR), and cell-based binding assays without requiring DMSO or other organic co-solvents. This contrasts with many synthetic oligosaccharide intermediates and protected forms that exhibit limited aqueous solubility and necessitate organic solvent vehicles which may denature proteins or alter binding kinetics .

Oligosaccharide solubility Solution-phase assay compatibility Biochemical reagent handling

Procurement-Driven Application Scenarios for Blood Group A Antigen Hexaose Type 2 Based on Validated Differential Evidence


Calibration and Quality Control of Monoclonal Anti-A Blood Typing Reagents with Type 2 Backbone Specificity

The demonstrated exclusive recognition of the Type 2 monofucosyl A antigen structure by antibody 455 [1] and the high-specificity binding of clinical anti-A IgM to A hexaose type 2 on glycan microarrays [2] make this compound an essential positive control for validating the backbone specificity of anti-A monoclonal antibodies used in blood typing. Laboratories developing or QC-testing anti-A reagents can use this hexaose to confirm that their antibodies correctly discriminate Type 2 A antigens from Type 1 structures and from B antigen, as the clinical anti-A antibody shows only low cross-reactivity to B structures [2].

Glycoconjugate Vaccine Design Targeting A Antigen Type 2 Epitopes for ABO-Incompatible Transplantation

Because IgG specific to A-subtype-II (the Type 2 hexaose) is the major clinically relevant antibody species in ABO-A-incompatible kidney transplantation and is the subtype most reduced post-immunoadsorption [1], vaccine candidates or tolerogenic constructs designed to eliminate anti-A B cells must present the full hexaose type 2 epitope rather than the minimal trisaccharide. The hexaose type 2 conjugated to carrier proteins (KLH, HSA, CRM197) [2] provides the complete A-II determinant required for B cell receptor engagement and subsequent elimination, as established by the finding that trisaccharide-based immunoadsorption does not comparably reduce IgG targeting A-subtypes-III/IV [1].

Lectin Specificity Profiling and Glycan Microarray Development for A1/A2 Subgroup Discrimination

Dolichos biflorus agglutinin (DBA) is used clinically to differentiate A1 from A2 blood subgroups but shows low relative binding to the A antigen triaose compared to larger A oligosaccharides [1]. The A hexaose type 2, as a structurally complete A antigen, provides a superior substrate for calibrating DBA binding in glycan microarray or ELISA formats. Additionally, Helix pomatia agglutinin (HPA) demonstrates preferential binding to glycans with terminal α-linked GalNAc, including the A hexaose type 2 structure [1], making this compound a critical reference standard for lectin specificity panels in glycobiology core facilities.

Solution-Phase Antibody Binding Inhibition Assays for Anti-A Specificity Validation

The confirmed aqueous solubility of 10 g/L in PBS or HEPES [1] enables direct use of the free hexaose as a soluble inhibitor in dose-response antibody binding experiments. In contrast to less soluble glycan structures that require DMSO co-solvents, the hexaose type 2 can be used at physiologically relevant buffer conditions without introducing solvent artifacts that may denature antibody paratopes or alter binding kinetics. This is particularly important for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and competitive ELISA formats where organic solvents can compromise data quality.

Quote Request

Request a Quote for Blood group A antigen hexaose type 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.